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Compound Name: 4-Chloropyridazine

Cat. No.: B092835 Get Quote

To our valued scientific community,

This document is intended to serve as a comprehensive technical guide on the spectroscopic

characterization of 4-Chloropyridazine. As a senior application scientist, the goal is to provide

not just raw data, but a deeper understanding of how this data is generated and interpreted,

empowering researchers in their drug development and scientific endeavors.

It is with transparency that we must report that despite extensive searches of publicly available

spectral databases, including the Spectral Database for Organic Compounds (SDBS), and a

thorough review of scientific literature, the complete raw spectroscopic data (¹H NMR, ¹³C

NMR, IR, and MS) for 4-Chloropyridazine (CAS No. 17180-92-6) is not readily accessible.

This can occur for various reasons, including the compound being a niche intermediate, or the

data residing in proprietary databases.

However, the principles of spectroscopic analysis are universal. Therefore, this guide will

proceed by outlining the established methodologies and providing a detailed, expert-driven

interpretation of the expected spectroscopic data for 4-Chloropyridazine, based on the known

effects of its structural components—the pyridazine ring and the chlorine substituent. This

approach will provide a robust framework for any researcher who synthesizes or acquires this

compound to perform their own analysis.

The Strategic Importance of 4-Chloropyridazine
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4-Chloropyridazine is a heterocyclic aromatic compound. The pyridazine core, a six-

membered ring with two adjacent nitrogen atoms, is a recognized "privileged structure" in

medicinal chemistry.[1] Its derivatives are integral to the synthesis of a wide array of

compounds with potential therapeutic applications. The addition of a chlorine atom at the 4-

position significantly alters the electronic properties of the ring, making it a versatile

intermediate for further functionalization through nucleophilic substitution reactions, a key

strategy in the synthesis of novel drug candidates.[2][3]

The Analytical Workflow: A Multi-faceted Approach
The unambiguous structural elucidation of a molecule like 4-Chloropyridazine relies on the

synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of

the structural puzzle, and together they offer a self-validating system for confirmation.
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Caption: Integrated workflow for the structural verification of 4-Chloropyridazine.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
The "Why": Mapping Proton Environments
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. It operates on the principle that protons in different

electronic environments will resonate at different frequencies when placed in a strong magnetic
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field. The chemical shift (δ), signal splitting (multiplicity), and coupling constants (J) provide a

detailed map of the proton connectivity.

Experimental Protocol
Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Chloropyridazine in ~0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must

dissolve the sample without contributing interfering proton signals.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,

which is defined as 0.00 ppm.

Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or

higher). Acquire the spectrum using a standard pulse sequence. A higher field strength

provides better signal dispersion and simplifies interpretation.

Expected Data and Interpretation
The 4-Chloropyridazine molecule has three aromatic protons. Their expected chemical shifts

are influenced by the electronegativity of the two nitrogen atoms and the chlorine atom, which

generally deshield adjacent protons, shifting their signals downfield.

Caption: Structure of 4-Chloropyridazine with proton numbering.

Table 1: Expected ¹H NMR Data for 4-Chloropyridazine

Proton
Expected δ
(ppm)

Multiplicity
Expected J
(Hz)

Rationale

H3 ~9.2 Doublet ~2.5

Adjacent to N1

and C4-Cl; highly

deshielded.

H5 ~7.8
Doublet of

Doublets

J₅,₆ ≈ 5.0, J₃,₅ ≈

2.5

Coupled to both

H6 and H3.

H6 ~9.0 Doublet ~5.0
Adjacent to N1;

deshielded.
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The H3 proton is expected to be the most downfield due to the influence of the adjacent

nitrogen and the C-Cl group. H6 will also be significantly downfield due to the adjacent

nitrogen. H5 will be the most upfield of the three, appearing as a doublet of doublets due to

coupling with both H3 and H6.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
The "Why": Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a

molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a

single line, giving a direct count of non-equivalent carbons. The chemical shifts are highly

sensitive to the electronic environment, providing clues about hybridization and attached

functional groups.

Experimental Protocol
The sample preparation is identical to that for ¹H NMR. The acquisition, however, requires a

different set of pulse program parameters optimized for the ¹³C nucleus. Due to the low natural

abundance of ¹³C, a greater number of scans are typically required to achieve a good signal-to-

noise ratio.

Expected Data and Interpretation
4-Chloropyridazine has four unique carbon atoms. The carbons directly bonded to the

electronegative nitrogen and chlorine atoms will be significantly deshielded and appear at

higher chemical shifts (downfield).

Caption: Structure of 4-Chloropyridazine with carbon numbering.

Table 2: Expected ¹³C NMR Data for 4-Chloropyridazine
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Carbon Expected δ (ppm) Rationale

C3 ~152
Directly bonded to two nitrogen

atoms (in proximity).

C4 ~140
Attached to chlorine;

significant deshielding.

C5 ~125
Standard aromatic carbon,

least deshielded.

C6 ~155
Directly bonded to a nitrogen

atom.

The carbons adjacent to the nitrogen atoms (C3 and C6) are expected to have the largest

chemical shifts. The carbon bearing the chlorine atom (C4) will also be downfield. C5, being the

furthest from the heteroatoms, should have the most upfield signal in the aromatic region.

Infrared (IR) Spectroscopy
The "Why": Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites

molecular vibrations (stretching and bending). Specific bonds and functional groups have

characteristic absorption frequencies, making IR an excellent tool for identifying their presence

or absence.

Experimental Protocol
Sample Preparation: For a solid sample like 4-Chloropyridazine, the most common method

is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground

with dry KBr powder and pressed into a transparent disk.

Data Acquisition: The pellet is placed in the sample holder of an FTIR (Fourier-Transform

Infrared) spectrometer, and the spectrum is recorded.

Expected Data and Interpretation
The IR spectrum will confirm the presence of the aromatic ring and the carbon-chlorine bond.
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Table 3: Expected IR Absorption Bands for 4-Chloropyridazine

Wavenumber
(cm⁻¹)

Vibration Type Intensity Significance

3100-3000 C-H stretch (aromatic) Medium

Confirms the

presence of aromatic

C-H bonds.

1600-1450
C=C & C=N ring

stretching
Medium-Strong

Characteristic of the

pyridazine aromatic

ring system.

1200-1000 C-H in-plane bending Medium
Further evidence of

the aromatic structure.

850-750 C-Cl stretch Strong

A key indicator for the

presence of the

chlorine substituent.

The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions that is

unique to the overall molecular structure of 4-Chloropyridazine.

Mass Spectrometry (MS)
The "Why": Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides the exact molecular weight of the compound and,

through fragmentation patterns, offers valuable clues about its structure.

Experimental Protocol
Sample Introduction: A dilute solution of 4-Chloropyridazine is introduced into the mass

spectrometer.

Ionization: A common method for small molecules is Electron Ionization (EI), where high-

energy electrons bombard the sample, causing ionization and fragmentation.
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Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer) and detected.

Expected Data and Interpretation
The key features to look for in the mass spectrum of 4-Chloropyridazine are the molecular ion

peak and the characteristic isotopic pattern of chlorine.

Table 4: Expected Mass Spectrometry Data for 4-Chloropyridazine

m/z Value Ion Significance

114 & 116 [M]⁺ & [M+2]⁺

Molecular ion peaks. The ~3:1

intensity ratio is the

characteristic isotopic

signature of one chlorine atom

(³⁵Cl:³⁷Cl).

79 [M - Cl]⁺ Loss of the chlorine atom.

52 [C₄H₄N₂ - Cl - HCN]⁺

Subsequent loss of hydrogen

cyanide from the pyridazine

ring.

The molecular weight of 4-Chloropyridazine (C₄H₃ClN₂) is 114.53 g/mol . The mass spectrum

will show a molecular ion peak [M]⁺ at m/z 114 (corresponding to the ³⁵Cl isotope) and an

[M+2]⁺ peak at m/z 116 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1. This

isotopic pattern is definitive proof of the presence of a single chlorine atom.

[C₄H₃ClN₂]⁺˙
m/z = 114/116

[C₄H₃N₂]⁺
m/z = 79

- Cl• [C₃H₂N]⁺
m/z = 52

- HCN

Click to download full resolution via product page

Caption: Plausible fragmentation pathway for 4-Chloropyridazine in EI-MS.

Conclusion: An Integrated Approach to Certainty

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b092835?utm_src=pdf-body
https://www.benchchem.com/product/b092835?utm_src=pdf-body
https://www.benchchem.com/product/b092835?utm_src=pdf-body
https://www.benchchem.com/product/b092835?utm_src=pdf-body-img
https://www.benchchem.com/product/b092835?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While the specific, recorded spectra for 4-Chloropyridazine remain elusive in public

databases, a comprehensive understanding of spectroscopic principles allows for a robust

prediction of its analytical signature. The combination of ¹H and ¹³C NMR to map the carbon-

hydrogen framework, IR spectroscopy to identify key functional groups, and mass spectrometry

to confirm the molecular weight and elemental composition provides a rigorous, self-validating

methodology for the structural confirmation of this important synthetic intermediate. This guide

provides the expected data and interpretive logic to empower researchers to confidently

analyze 4-Chloropyridazine in their own laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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